molecular formula C12H13N5O3 B11501454 4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide

4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide

Cat. No.: B11501454
M. Wt: 275.26 g/mol
InChI Key: HCDLJABOZQTKKZ-UHFFFAOYSA-N
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Description

4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a nitro group and a pyridine ring, connected via a butanamide linker. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common method starts with the nitration of pyrazole to introduce the nitro group. This is followed by the formation of the butanamide linker through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The final step involves the attachment of the pyridine ring via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The pyrazole and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents like bromine (Br2) or iodine (I2) in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of 4-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole and pyridine rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: A reduced form with an amino group instead of a nitro group.

    4-(4-chloro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: A halogenated derivative with a chlorine atom.

    4-(4-methyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: A methylated derivative with a methyl group.

Uniqueness

4-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and interact with biological targets makes it a valuable molecule for research and development.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

4-(4-nitropyrazol-1-yl)-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C12H13N5O3/c18-12(15-10-3-1-5-13-7-10)4-2-6-16-9-11(8-14-16)17(19)20/h1,3,5,7-9H,2,4,6H2,(H,15,18)

InChI Key

HCDLJABOZQTKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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